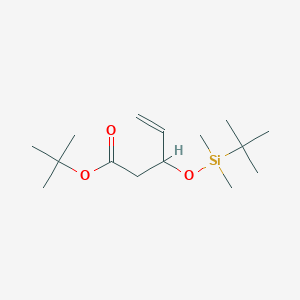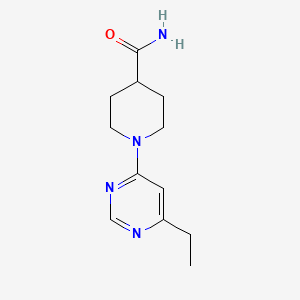![molecular formula C14H18FN7 B12224902 N-ethyl-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B12224902.png)
N-ethyl-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine typically involves multiple steps. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the piperazine moiety. The fluoropyrimidine group is then added through a nucleophilic substitution reaction. The final step involves the ethylation of the compound to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar steps as the laboratory synthesis, with optimizations for yield and purity. This could involve the use of continuous flow reactors and other advanced techniques to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a variety of oxygenated derivatives, while substitution reactions may produce halogenated compounds .
Scientific Research Applications
N-ethyl-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved are still under investigation, but it is believed that the compound may influence signaling pathways related to cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one: Studied for its antiproliferative activity.
N-ethyl-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine: A closely related compound with similar structural features.
Uniqueness
N-ethyl-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluoropyrimidine moiety, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C14H18FN7 |
|---|---|
Molecular Weight |
303.34 g/mol |
IUPAC Name |
N-ethyl-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C14H18FN7/c1-2-16-12-3-4-17-14(20-12)22-7-5-21(6-8-22)13-18-9-11(15)10-19-13/h3-4,9-10H,2,5-8H2,1H3,(H,16,17,20) |
InChI Key |
FIAXVMNRBIICPI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC=C(C=N3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(cyclopentylmethyl)-N-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12224824.png)
![2-{4-[6-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B12224831.png)
![4,4-difluoro-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine](/img/structure/B12224846.png)

![3-Tert-butyl-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyridazine](/img/structure/B12224856.png)
![5-cyclopropyl-N-[(3-methoxyphenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride](/img/structure/B12224865.png)


![N,2,6-trimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B12224877.png)
![4-[(Pyridin-3-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B12224881.png)
![2,4-difluoro-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide](/img/structure/B12224882.png)
![N-[(3,5-difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12224883.png)

![1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperidine-4-carboxamide](/img/structure/B12224907.png)
